molecular formula C8H7NO6 B108229 4-Hydroxy-3-methoxy-5-nitrobenzoic acid CAS No. 15785-54-3

4-Hydroxy-3-methoxy-5-nitrobenzoic acid

Cat. No. B108229
Key on ui cas rn: 15785-54-3
M. Wt: 213.14 g/mol
InChI Key: AEDVAGWYAKIOIM-UHFFFAOYSA-N
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Patent
US09126988B2

Procedure details

A suspension of vanillic acid (68.8 kg) in acetic acid (720 kg) is cooled to 17° C. before an excess of a 65% nitric acid (44.0 kg) is added. After complete dosage of nitric acid the suspension is stirred for 2 hours. The suspension is filtered off and the wet cake is successively washed with acetic acid (80.0 kg), acetic acid/water (1:2 w/w—105 kg) and finally water (80 kg—if necessary repeat). The solid is dried at 52° C. for NMT 12 hours prior going to next step.
Quantity
68.8 kg
Type
reactant
Reaction Step One
Quantity
720 kg
Type
solvent
Reaction Step One
Quantity
44 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[N+:13]([O-])([OH:15])=[O:14]>C(O)(=O)C>[OH:8][C:7]1[C:4]([O:5][CH3:6])=[CH:3][C:2]([C:1]([OH:12])=[O:11])=[CH:10][C:9]=1[N+:13]([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
68.8 kg
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C=C1)(=O)O
Name
Quantity
720 kg
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
44 kg
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The suspension is filtered off
WASH
Type
WASH
Details
the wet cake is successively washed with acetic acid (80.0 kg), acetic acid/water (1:2 w/w—105 kg) and finally water (80 kg—if necessary repeat)
CUSTOM
Type
CUSTOM
Details
The solid is dried at 52° C. for NMT 12 hours
Duration
12 h

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C(=O)O)C=C1OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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